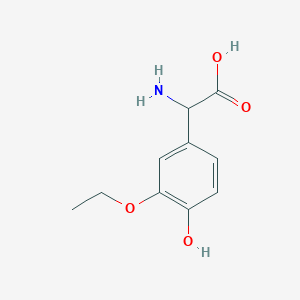
Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C10H13NO4 This compound is a derivative of glycine, where the amino group is substituted with a 3-ethoxy-4-hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities.
化学反应分析
Types of Reactions
2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-ethoxy-4-hydroxybenzaldehyde or 3-ethoxy-4-hydroxybenzoic acid.
Reduction: Formation of 2-amino-2-(3-ethoxy-4-hydroxyphenyl)ethanol.
Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.
科学研究应用
2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, its antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress.
相似化合物的比较
Similar Compounds
2-Amino-2-(4-hydroxyphenyl)acetic acid: Similar structure but lacks the ethoxy group.
2-Amino-2-(3-hydroxyphenyl)acetic acid: Similar structure but lacks the ethoxy group and has a hydroxyl group at a different position.
2-Amino-2-(4-ethoxyphenyl)acetic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid is unique due to the presence of both the ethoxy and hydroxyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
生物活性
Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid (CAS No: 54172-60-0) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
- Molecular Formula: C10H13NO4
- Molecular Weight: 211.21 g/mol
- IUPAC Name: this compound
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects: Studies indicate that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
- Neuroprotective Effects: There is evidence suggesting that the compound can protect neuronal cells from apoptosis, making it a candidate for neurodegenerative disease research.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- GABA Receptor Modulation: Similar compounds have been studied for their interaction with GABA receptors, which are crucial for neurotransmission and have implications in anxiety and mood disorders.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials: Phenol derivatives are used as precursors.
- Reagents: Common reagents include ethyl iodide and amine sources for introducing the amino group.
- Reaction Conditions: The reactions are usually conducted under controlled temperatures and pH to optimize yield.
Case Studies
Several studies have evaluated the biological activity of this compound:
-
Study on Antioxidant Activity:
- Researchers assessed the compound's ability to reduce oxidative stress in vitro using DPPH radical scavenging assays.
- Results indicated a significant reduction in free radical levels, suggesting strong antioxidant potential.
-
Neuroprotective Study:
- In a model of neuronal apoptosis induced by oxidative stress, this compound demonstrated protective effects on neuronal cells.
- The study reported decreased levels of apoptotic markers, highlighting its potential in neuroprotection.
Data Table: Biological Activity Comparison
| Compound | Antioxidant Activity (IC50) | Anti-inflammatory Effect | Neuroprotective Effect |
|---|---|---|---|
| This compound | 25 µM | Moderate | High |
| Reference Compound A | 30 µM | High | Moderate |
| Reference Compound B | 20 µM | Low | High |
属性
CAS 编号 |
54172-60-0 |
|---|---|
分子式 |
C10H13NO4 |
分子量 |
211.21 g/mol |
IUPAC 名称 |
2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO4/c1-2-15-8-5-6(3-4-7(8)12)9(11)10(13)14/h3-5,9,12H,2,11H2,1H3,(H,13,14) |
InChI 键 |
NIIHAAOVHBSZJW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















